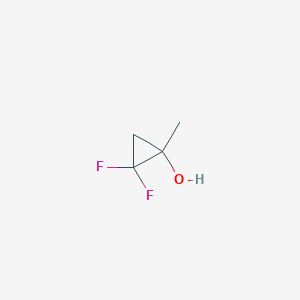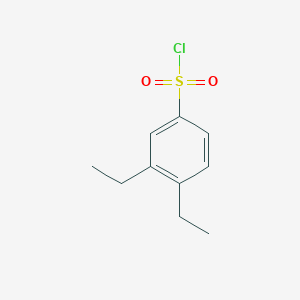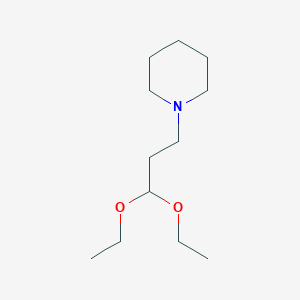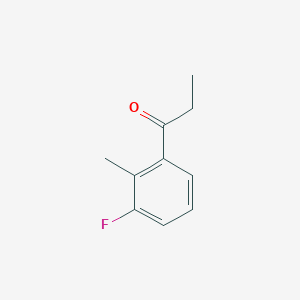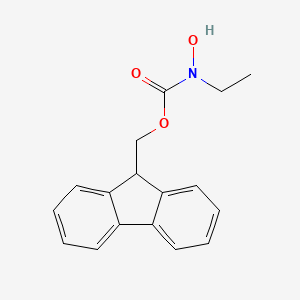
Fmoc-n-ethyl-hydroxylamine
説明
Fmoc-n-ethyl-hydroxylamine: is a chemical compound known for its utility in organic synthesis, particularly in the protection of amines. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group that can be easily removed under basic conditions. This compound is widely used in peptide synthesis and other biochemical applications.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Large-scale production often involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for peptide synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound
Reduction Products: Reduced forms of the compound
Substitution Products: Compounds with different functional groups replacing the Fmoc group
科学的研究の応用
Chemistry: Fmoc-n-ethyl-hydroxylamine is extensively used in peptide synthesis, where it serves as a protecting group for amines. This is crucial for the stepwise construction of peptides. Biology: The compound is used in the study of protein interactions and the development of peptide-based drugs. Medicine: It plays a role in the synthesis of therapeutic peptides and in the design of peptide-based vaccines. Industry: this compound is utilized in the production of various biochemical reagents and in the pharmaceutical industry for drug development.
作用機序
The Fmoc group in Fmoc-n-ethyl-hydroxylamine acts as a protecting group for amines by forming a carbamate bond. This protection is essential during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, which cleaves the carbamate bond and releases the free amine.
Molecular Targets and Pathways Involved:
Amines: The primary target is the amine group, which is protected by the Fmoc group.
Peptide Synthesis Pathways: The compound is involved in the stepwise construction of peptides, where the Fmoc group is added and removed as needed.
類似化合物との比較
Boc-protected Amines: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis.
Cbz-protected Amines: Cbz (benzyloxycarbonyl) is also used for amine protection.
Uniqueness:
Fmoc-n-ethyl-hydroxylamine: is unique in its base-labile nature, making it easier to remove under mild basic conditions compared to Boc and Cbz groups, which require stronger conditions for deprotection.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18(20)17(19)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,20H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJENWMKDBHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)
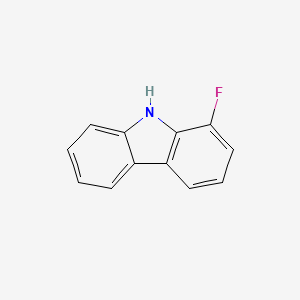

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)

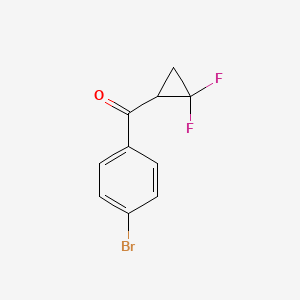
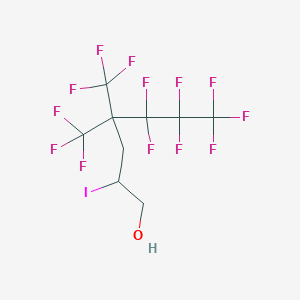
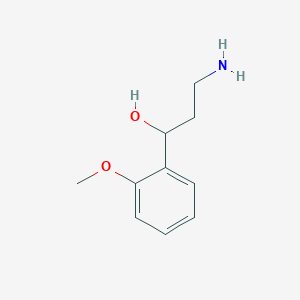
![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
